3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups . It contains a piperazine ring, a pyridine ring, and a phenyl ring, among other features .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a piperazine ring, a pyridine ring, and a phenyl ring, all connected through various ether and amide linkages .Wissenschaftliche Forschungsanwendungen
Antiarrhythmic and Antihypertensive Effects
Research has demonstrated that derivatives containing the piperazine moiety, such as those synthesized in studies by Malawska et al. (2002), exhibit significant antiarrhythmic and antihypertensive activities. These activities are attributed to their α-adrenolytic properties, suggesting a potential for therapeutic application in managing cardiovascular diseases (Malawska et al., 2002).
Synthesis of Trifluoromethyl-Substituted Heteroarenes
Sommer et al. (2017) have demonstrated the utility of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, as a versatile precursor for synthesizing trifluoromethyl-substituted heteroarenes, including pyrrols and piperazines. This synthesis pathway has implications for the development of pharmaceuticals, such as the nonsteroidal anti-inflammatory drug Celebrex® (celecoxib), showcasing the compound's role in medicinal chemistry innovation (Sommer et al., 2017).
Antimicrobial Activities
Derivatives of the compound have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, demonstrating that these compounds possess good to moderate antimicrobial activities against various test microorganisms. This research highlights the potential for developing new antimicrobial agents based on the structural framework of this compound and its derivatives (Bektaş et al., 2007).
Novel Organotin(IV) Complexes
The synthesis and structural study of novel organotin(IV) complexes involving organophosphorus ligands demonstrate the compound's relevance in the field of organometallic chemistry. Shariatinia et al. (2012) detailed the creation and characterization of these complexes, providing insights into their potential applications in catalysis and material science (Shariatinia et al., 2012).
Antimalarial Agents
Research into aryl piperazine and pyrrolidine derivatives has shown that these compounds can inhibit the growth of Plasmodium falciparum, suggesting a potential application in antimalarial therapies. Mendoza et al. (2011) identified specific structural features crucial for antiplasmodial activity, contributing to the search for new treatments against malaria (Mendoza et al., 2011).
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in the field of medicinal chemistry, where it might serve as a lead compound for the development of new drugs. Further studies could focus on its synthesis, characterization, and biological activity .
Eigenschaften
IUPAC Name |
(Z)-3-[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c28-24-18-22(27(29,30)31)19-32-26(24)34-14-12-33(13-15-34)16-17-36-23-9-6-20(7-10-23)8-11-25(35)21-4-2-1-3-5-21/h1-11,18-19H,12-17H2/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQSMVVSIJQSNS-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.